Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate

Pharmaceutical Intermediates Patent Precedence Process Chemistry

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate (CAS 867065-53-0) is a bifunctional building block that merges a thiazole-4-carboxylate core with a Boc‑protected piperazine via the C2 position. With a molecular formula of C₁₅H₂₃N₃O₄S and a molecular weight of 341.43 g mol⁻¹, it is isolated as a yellow solid (3.0 g, 88 % yield) after SNAr coupling of ethyl 2‑bromothiazole‑4‑carboxylate with N‑Boc‑piperazine in the presence of DIPEA in 1,4‑dioxane at 100 °C.

Molecular Formula C15H23N3O4S
Molecular Weight 341.4 g/mol
CAS No. 867065-53-0
Cat. No. B1424271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate
CAS867065-53-0
Molecular FormulaC15H23N3O4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3
InChIKeyVJUXJZFRSYXDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-(tert‑butoxycarbonyl)piperazin‑1‑yl)thiazole‑4‑carboxylate (CAS 867065‑53‑0): Key Intermediate Procurement Overview


Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate (CAS 867065-53-0) is a bifunctional building block that merges a thiazole-4-carboxylate core with a Boc‑protected piperazine via the C2 position. With a molecular formula of C₁₅H₂₃N₃O₄S and a molecular weight of 341.43 g mol⁻¹, it is isolated as a yellow solid (3.0 g, 88 % yield) after SNAr coupling of ethyl 2‑bromothiazole‑4‑carboxylate with N‑Boc‑piperazine in the presence of DIPEA in 1,4‑dioxane at 100 °C . The compound is cited as a regulated starting material for therapeutic agents in patent families WO 2008/83238, US 2018/141923 and WO 2018/26890 , establishing routine use in pharmaceutical R&D supply chains.

Why Generic Substitution Fails for Ethyl 2-(4-(tert‑butoxycarbonyl)piperazin‑1‑yl)thiazole‑4‑carboxylate in Lead‑Optimization Procurement


The compound’s value in hit‑to‑lead and lead‑optimization workflows is tied to the simultaneous presence of a Boc‑protected secondary amine and an ethyl ester, which enables divergent chemistry from a single intermediate. Replacing it with a deprotected piperazine analogue (e.g., CAS 104481‑24‑5) removes the orthogonal Boc handle, forcing the user to accept an unprotected piperazine that is incompatible with amide‑coupling or reductive‑amination steps commonly used to introduce diversity elements . Conversely, a piperidine‑tethered structural isomer (CAS 668484‑45‑5) provides a carboxylic acid anchor and a smaller Boc‑piperidine ring, but alters both the LogP and topological polar surface area beyond the window most frequently observed for orally bioavailable clinical candidates . These physicochemical differences, detailed quantitatively below, make this compound an intrinsically non‑interchangeable cassette member in many industrial programs.

Product‑Specific Quantitative Evidence Guide for Ethyl 2-(4‑Boc‑piperazin‑1‑yl)thiazole‑4‑carboxylate Procurement Decisions


Pharma Patent Integration Confirms Role as a Disclosed Intermediate Relative to Generic Heterocyclic Building Blocks

While generic thiazole‑piperazine building blocks are widely available, few are explicitly disclosed as intermediates in pharmaceutical composition patents. The target compound is cited in three separate patent families: US2018/141923 (Paragraphs 0599‑0601), WO2008/83238 (Page 112), and WO2018/26890 (Paragraphs 0479‑0480) . This contrasts with its closest deprotected analogue, ethyl 2‑(piperazin‑1‑yl)thiazole‑4‑carboxylate (CAS 104481‑24‑5), which does not appear in these filings. When purchased for regulated manufacturing, the target compound provides a direct link to established intellectual property provenance, facilitating compliance and regulatory dossier documentation for follow‑on therapeutic programs.

Pharmaceutical Intermediates Patent Precedence Process Chemistry

Enabling Entry Point for Parallel Synthesis Libraries Producing Antiplasmodial Hits at 102 nM EC₅₀

In a 2023 parallel‑synthesis campaign, a library of piperazine‑tethered thiazole compounds was generated and screened against Plasmodium falciparum Dd2. The hit compound 2291‑61 gave an antiplasmodial EC₅₀ of 102 nM with a selectivity index >140 . The central scaffold used in that library corresponds to the deprotected form of the target compound’s core, i.e., 4‑(piperazin‑1‑ylmethyl)thiazol‑2‑amine. Because the target compound contains the same C2‑piperazine‑thiazole connectivity in a Boc‑protected form, it serves as the logical entry point for analogous libraries that require orthogonal deprotection before amine diversification. This is not possible with simple 2‑aminothiazole‑4‑carboxylate esters, which lack the piperazine handle and require multi‑step introduction of the basic nitrogen found critical for antiplasmodial activity.

Antiplasmodial Parallel Synthesis Combinatorial Chemistry

Standardized Synthetic Yield of 88 % vs Benchmark Thiazole‑Piperazine Coupling Procedures

The published procedure using N‑Boc‑piperazine (1.0 eq) and ethyl 2‑bromothiazole‑4‑carboxylate (1.0 eq) with DIPEA (2.0 eq) in 1,4‑dioxane at 100 °C delivers a 3.0 g isolated yield of 88 % after column chromatography . This yield exceeds the median isolated yields reported for analogous SNAr couplings of N‑Boc‑piperazine with 2‑bromo‑heterocycles, which typically fall in the 60–75 % range in the patent literature. For procurement planning, this yield allows accurate forecasting of downstream intermediate quantities from a single batch purchase, reducing the need for iterative re‑synthesis that often accompanies lower‑yielding building‑block acquisitions.

Process Chemistry Synthetic Methodology Cost‑of‑Goods

LogP of 2.38 and PSA of 100.2 Ų Differentiate from Piperidine‑Tethered Isomer for Oral Bioavailability Design

The target compound has a computed LogP of 2.38 and a topological polar surface area (PSA) of 100.2 Ų . In contrast, the piperidine‑containing structural isomer 2‑[1‑(tert‑butoxycarbonyl)‑4‑piperidinyl]‑1,3‑thiazole‑4‑carboxylic acid (CAS 668484‑45‑5) has a lower calculated LogP (~1.8) due to the free carboxylic acid terminus, and a PSA of approximately 135 Ų when estimated by fragment‑based calculation. Both metrics place the target compound squarely within the established oral‑drug space (LogP 2–3; PSA < 140 Ų for CNS, < 90 Ų for peripheral‑only targets). Procurement of the target compound therefore offers a more favorable starting point for CNS‑focused medicinal chemistry programs where maintaining a balanced LogP/PSA profile is critical for blood‑brain barrier penetration prediction.

Physicochemical Properties Drug‑Likeness ADME

Orthogonal Boc Protection Enables Cassette Screening Against Cholinesterase and Kinase Targets

Thiazole‑piperazine derivatives have exhibited potent acetylcholinesterase (AChE) inhibition (e.g., compounds 5n, 5o, and 5p showed 96.4 %, 99.8 %, and 89.7 % AChE inhibition at 0.1 μM) , while related Boc‑piperazine‑thiazole scaffolds demonstrated kinase inhibition with IC₅₀ values in the low micromolar range against MAP3K1 (IC₅₀ = 2.1 μM) . The target compound’s Boc group enables clean, quantitative deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane), releasing a free piperazine that can be directly diversified into either cholinesterase‑targeted or kinase‑targeted libraries from the same stock intermediate. This orthogonal protection strategy is not available with the deprotected analogue CAS 104481‑24‑5, which would require re‑installation of a protecting group for selective acylation or reductive amination, adding at least one synthetic step.

Boc Deprotection Cholinesterase Inhibition Kinase Inhibitors

Best Research and Industrial Application Scenarios for Ethyl 2-(4‑Boc‑piperazin‑1‑yl)thiazole‑4‑carboxylate (CAS 867065‑53‑0)


Parallel Library Synthesis for Antimalarial Hit‑Finding Campaigns

Groups building piperazine‑tethered thiazole libraries modeled on the 2023 Rayala et al. study can use this compound as the protected master plate intermediate (see Section 3, Evidence 1 and 2). Bulk procurement (≥ 5 g) enables Boc deprotection and subsequent acylation of the free piperazine with diverse carboxylic acids, directly accessing analogues of the 102 nM Dd2‑active compound 2291‑61 . The documented 88 % synthesis yield provides reliable costing for grant and CRO proposals.

CNS Lead‑Optimization Programs Requiring Balanced LogP/PSA Starting Points

Medicinal chemistry teams targeting CNS indications (e.g., Alzheimer’s disease cholinesterase inhibitors) should prioritize this compound over the piperidine isomer CAS 668484‑45‑5. With a LogP of 2.38 and PSA of 100 Ų, it sits within the favorable CNS drug‑likeness window, while the carboxylic acid isomer provides a PSA ~35 Ų higher that may limit passive brain penetration (see Section 3, Evidence 4). Commercial availability at 95‑97 % purity from multiple vendors ensures batch‑to‑batch consistency across multi‑month SAR explorations.

Regulated Intermediate Procurement for Patent‑Precedented Therapeutic Programs

Process chemistry and CMC teams developing manufacturing routes for kinase or cholinesterase inhibitor candidates can rely on the compound’s explicit disclosure in three patent families (US2018/141923, WO2008/83238, WO2018/26890) to satisfy regulatory starting‑material justification requirements (see Section 3, Evidence 1). The well‑characterized synthetic procedure and commercial availability at multi‑gram scale reduce the burden of demonstrating supply‑chain robustness to agencies such as the FDA or EMA.

Orthogonal Protection Cassette for Dual Cholinesterase/Kinase Screening Platforms

Institutions with shared‑assay facilities supporting both neurodegeneration and oncology programs can procure a single batch and use the Boc‑protected intermediate as a common stock (see Section 3, Evidence 5). After Boc deprotection, aliquots can be diversified into either AChE‑targeted derivatives (reference compounds achieving >96 % inhibition at 0.1 μM) or kinase‑targeted analogues (MAP3K1 IC₅₀ ≈ 2.1 μM) , maximizing the return on procurement spend while minimizing chemical inventory.

Quote Request

Request a Quote for Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.